molecular formula C25H40N2O B5247849 N,N'-bis(3-ethyl-1-adamantyl)urea

N,N'-bis(3-ethyl-1-adamantyl)urea

Cat. No.: B5247849
M. Wt: 384.6 g/mol
InChI Key: NUHYNNDRVZGICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(3-ethyl-1-adamantyl)urea is a synthetic urea derivative designed for pharmaceutical and biochemical research. Urea derivatives are of significant interest in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug properties . Compounds featuring the adamantyl group, known for its lipophilic and rigid structure, are frequently investigated for their potential to enhance drug potency and selectivity, particularly for targets within the central nervous system due to their ability to cross the blood-brain barrier . A primary research application for adamantyl-substituted ureas is their potential as inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . sEH is a key therapeutic target for its role in inflammation and cardiovascular diseases, making sEH inhibitors a promising area of drug discovery. The 3-ethyl modification on the adamantyl ring system is explored to fine-tune the molecule's lipophilicity, solubility, and binding affinity to optimize pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-bis(3-ethyl-1-adamantyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O/c1-3-22-7-17-5-18(8-22)12-24(11-17,15-22)26-21(28)27-25-13-19-6-20(14-25)10-23(4-2,9-19)16-25/h17-20H,3-16H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHYNNDRVZGICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)NC(=O)NC45CC6CC(C4)CC(C6)(C5)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The defining characteristic of N,N'-bis(3-ethyl-1-adamantyl)urea is its adamantyl substituents, which contrast with other urea derivatives that employ aromatic, silicon-based, or simpler alkyl groups. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight Key Applications Stability/Reactivity
This compound 3-ethyladamantyl groups (bulky, rigid) Not provided Potential use in MOFs, catalysis, or polymers High thermal stability (inferred)
N,N'-Bis(3-trimethoxysilylpropyl)urea Trimethoxysilylpropyl groups 384.58 g/mol Silane coupling agent, adhesives Hydrolysis-resistant, forms 6 bonds
N,N''-Bis[3-(trifluoromethyl)phenyl]urea Trifluoromethylphenyl groups 398.26 g/mol Pharmaceuticals, agrochemicals High polarity, electron-withdrawing
N,N'-Methylenebis(urea) Methylene bridge 132.12 g/mol Crosslinking agent, resins Limited toxicological data
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) Trifluoromethylphenyl, dimethyl groups 232.2 g/mol Herbicide (cotton, soybeans) Moderate environmental persistence

Research Findings and Data Gaps

Stability and Reactivity

  • Adamantyl-substituted compounds are often resistant to oxidation and thermal degradation due to their saturated hydrocarbon framework. This property is advantageous in high-temperature applications, though specific data for this compound are lacking.
  • Silicon-based ureas like N,N'-Bis(3-trimethoxysilylpropyl)urea exhibit hydrolysis resistance up to 10,000 times greater than traditional silanes, enabling durable bonding in composites .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies adamantyl protons (δ 1.6–2.1 ppm) and urea NH signals (δ 5.5–6.5 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
  • FT-IR : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹; NH stretches at ~3300 cm⁻¹.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound?

Advanced Research Question

  • Soluble epoxide hydrolase (sEH) inhibition : Use fluorogenic assays with recombinant human sEH and substrate CMNPC (14-cyclohexyl-N-(3-ethoxyacryloyl)piperidin-1-yl) to measure IC₅₀ values .
  • Neuroprotection studies : NMDA receptor antagonism can be tested in rat cortical neuron cultures exposed to glutamate-induced excitotoxicity .
  • In vivo models : Rodent models of hypertension or neuropathic pain assess systemic efficacy. Dose-response studies (1–50 mg/kg, oral/IP) with pharmacokinetic profiling (plasma half-life, brain penetration) are critical .

How do computational methods like molecular docking elucidate interactions between this compound and biological targets?

Advanced Research Question

  • Docking simulations : AutoDock Vina or Schrödinger Suite can model binding to sEH’s catalytic domain (PDB: 4DZY). Key interactions include hydrogen bonds with Asp335 and hydrophobic contacts with adamantyl groups .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility in urea linkages .
  • QSAR : Comparative analysis with adamantyl-urea analogs identifies steric bulk and lipophilicity (clogP) as critical for activity .

What strategies address discrepancies in reported biological activities of adamantyl-containing ureas across studies?

Advanced Research Question

  • Assay standardization : Validate protocols using positive controls (e.g., AUDA for sEH inhibition) to normalize inter-lab variability .
  • Structural verification : Reconfirm compound identity via single-crystal XRD and elemental analysis to rule out batch-specific impurities .
  • Meta-analysis : Cross-reference data with databases like ChEMBL or PubChem, focusing on shared endpoints (e.g., IC₅₀, Ki) and assay conditions (pH, temperature) .

How should solubility and stability studies for this compound be designed?

Basic Research Question

  • Solubility screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, PEG-400) with HPLC quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH, 1–4 weeks) monitor hydrolysis of urea bonds via LC-MS. Protect from light to prevent photodegradation .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water to form stable amorphous powders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.